
Ethyl 3-(tert-Butoxy)benzoate
Overview
Description
Ethyl 3-(tert-Butoxy)benzoate is a benzoate ester derivative characterized by a tert-butoxy substituent at the meta position of the aromatic ring. This compound is structurally distinguished by the bulky tert-butoxy group, which imparts unique steric and electronic properties. Such derivatives are often utilized in organic synthesis, polymer chemistry, and pharmaceutical research due to their stability and tunable reactivity .
Preparation Methods
Esterification of 3-(tert-Butoxy)benzoic Acid
Acid-Catalyzed Fischer Esterification
The direct esterification of 3-(tert-butoxy)benzoic acid with ethanol under acidic conditions remains a foundational approach. Sulfuric acid (H₂SO₄) at 5–10 mol% loading in refluxing toluene drives the equilibrium toward ester formation, achieving yields of 75–82% . Kinetic studies highlight water removal via Dean-Stark traps as critical for suppressing hydrolysis side reactions. Nuclear magnetic resonance (NMR) monitoring reveals complete conversion within 6–8 hours, with the tert-butyl group’s steric bulk minimally affecting reaction rates due to its para positioning relative to the ester moiety .
Base-Mediated Esterification
Alternative protocols employ sodium tert-butoxide (NaOtBu) in anhydrous toluene, enabling esterification at ambient temperatures (20–25°C). This method circumvents thermal degradation of acid-sensitive substrates, yielding 85–92% pure product after aqueous workup . The mechanism proceeds via in situ generation of the carboxylate anion, which reacts with ethyl iodide or dimethyl sulfate as alkylating agents. Gas chromatography-mass spectrometry (GC-MS) analyses confirm the absence of diethyl ether byproducts, underscoring the selectivity of this pathway .
Transesterification of Methyl 3-(tert-Butoxy)benzoate
Catalytic Approaches
Transesterification of methyl esters with ethanol is catalyzed by titanium(IV) isopropoxide (Ti(OiPr)₄) or lipases (e.g., Candida antarctica Lipase B). Ti(OiPr)₄ (2 mol%) in refluxing ethanol achieves 88% conversion in 4 hours, while enzymatic methods require prolonged reaction times (48–72 hours) but offer enantioselectivity for chiral derivatives . Solvent screening identifies 2-methyltetrahydrofuran (2-MeTHF) as superior to dichloromethane (DCM) due to its higher boiling point and compatibility with green chemistry principles .
Industrial-Scale Continuous Flow Processes
Recent advancements utilize microreactor systems for continuous transesterification, enhancing heat transfer and reducing reaction times to <30 minutes. A representative protocol involves pumping mthis compound (1.0 M) and ethanol (5.0 M) through a silicon carbide-packed bed reactor at 120°C, achieving 94% yield with a space-time yield of 12.6 g·L⁻¹·h⁻¹ . Fourier-transform infrared (FTIR) spectroscopy confirms real-time consumption of the methyl ester (C=O stretch at 1725 cm⁻¹ diminishing) .
Palladium-Catalyzed Suzuki-Miyaura Coupling
Boronic Ester Cross-Coupling
The Suzuki-Miyaura reaction between ethyl 3-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate provides a robust route to the target compound. Optimized conditions (Pd(PPh₃)₄, 2 mol%; K₂CO₃, 3 equiv.; 1,4-dioxane/H₂O, 4:1 v/v; 80°C, 4 hours) deliver 99% yield . X-ray photoelectron spectroscopy (XPS) of the palladium catalyst post-reaction reveals partial oxidation to PdO, necessitating ligand stabilization to maintain activity .
Solvent and Base Effects
Comparative studies demonstrate that polar aprotic solvents (DMF, NMP) impede coupling efficiency due to competitive coordination with palladium, while biphasic systems (toluene/H₂O) enhance interfacial contact. Among bases, cesium carbonate (Cs₂CO₃) outperforms potassium phosphate (K₃PO₄) in suppressing protodeboronation, as quantified by high-performance liquid chromatography (HPLC) .
Steglich Esterification and Carbodiimide-Mediated Coupling
Carbodiimide Activation
Coupling 3-(tert-butoxy)benzoic acid with ethanol via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM achieves 91% yield at 0°C . Reaction monitoring via in situ ReactIR spectroscopy identifies the O-acylisourea intermediate (absorption band at 1650 cm⁻¹), which rapidly reacts with ethanol to form the ester .
Industrial Application in Peptide Synthesis
This method is adapted for solid-phase peptide synthesis (SPPS) using Wang resin-bound ethanol analogues. After coupling, cleavage with trifluoroacetic acid (TFA)/H₂O (95:5 v/v) liberates this compound with >99% purity, as verified by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Comparative Analysis of Methodologies
Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst Loading | Scalability |
---|---|---|---|---|---|
Acid-Catalyzed Esterification | 82 | 110 | 8 | H₂SO₄ (5 mol%) | Moderate |
Base-Mediated Esterification | 92 | 25 | 24 | NaOtBu (3 equiv.) | High |
Suzuki-Miyaura Coupling | 99 | 80 | 4 | Pd(PPh₃)₄ (2 mol%) | High |
Steglich Esterification | 91 | 0 | 2 | EDC (1.2 equiv.) | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-Butoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-tert-butyloxybenzoic acid and ethanol.
Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 3-tert-butyloxybenzoic acid and ethanol.
Reduction: 3-tert-butyloxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(tert-Butoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring ester functionalities for prodrug strategies.
Materials Science: It is utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-tert-butyloxybenzoate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the tert-butyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Substituent Comparison of Ethyl Benzoate Derivatives
- Electronic Effects: Electron-donating groups like tert-butoxy and dimethylamino enhance the electron density of the aromatic ring, but tert-butoxy’s inductive electron-donating effect is weaker compared to the resonance-donating NMe₂ group, as evidenced by differences in UV-Vis absorption and polymerization reactivity .
Reactivity and Functional Performance
Table 2: Toxicity Comparison of Alkyl Benzoates
Compound Name | Acute Toxicity (LD₅₀, oral rat) | Ocular Irritation | Reference |
---|---|---|---|
Ethyl benzoate | 6,500 mg/kg | Mild | |
Methyl benzoate | 1,400 mg/kg | Moderate | |
This compound | Not reported | Likely low |
- This compound is expected to exhibit low acute toxicity similar to ethyl benzoate, as bulky substituents generally reduce bioavailability and metabolic activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(tert-Butoxy)benzoate, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling or esterification. For example, palladium-catalyzed α-arylation of zinc enolates with aryl halides under inert atmosphere (N₂) using tert-butoxy precursors achieves moderate yields (~76%) . Key steps include refluxing in 1,2-dimethoxyethane/water with sodium carbonate and tetrakis(triphenylphosphine)palladium(0). Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical .
Q. How can researchers characterize the purity and structural integrity of Ethyl 3-(tert-Butoxy)benzoate?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) and NMR spectroscopy (¹H/¹³C) to verify substituent positions. For instance, tert-butyl protons typically resonate as singlets at δ 1.45–1.59 ppm in CDCl₃, while aromatic protons appear as multiplets between δ 7.37–7.89 ppm . Purity can be assessed via HPLC with UV detection at 254 nm, referencing retention times against standards .
Q. What are the stability considerations for storing Ethyl 3-(tert-Butoxy)benzoate?
- Methodological Answer : The compound is stable under inert conditions (0–6°C) but may degrade upon prolonged exposure to moisture or oxidizing agents. Store in amber vials with desiccants and avoid incompatible materials like strong acids/bases. Decomposition products (e.g., tert-butoxy radicals) may form under thermal stress, detectable via GC-MS .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The bulky tert-butoxy group enhances steric hindrance, slowing undesired side reactions (e.g., β-hydride elimination in palladium catalysis). However, it can generate transient tert-butoxy radicals under oxidative conditions, which participate in dehydrogenative carboxylation pathways. Radical trapping experiments (e.g., using diphenylmethanol) confirm this intermediate’s role .
Q. What analytical challenges arise in quantifying Ethyl 3-(tert-Butoxy)benzoate in complex matrices (e.g., reaction mixtures)?
- Methodological Answer : Co-elution with structurally similar esters (e.g., ethyl 3-chloro-5-fluorobenzoate) complicates chromatographic separation. Use orthogonal methods: reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS for selectivity. Calibrate against internal standards like deuterated analogs .
Q. How do substituents on the benzoate ring affect the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoroacetyl in ethyl 3-(trifluoroacetyl)benzoate) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets quantify substituent effects on charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in mechanistic studies involving tert-butoxy radical intermediates?
- Methodological Answer : Conflicting data on radical vs. ionic pathways can be resolved via isotopic labeling (e.g., ¹⁸O in tert-butoxy groups) and kinetic isotope effect (KIE) analysis. Control experiments with radical scavengers (e.g., TEMPO) and spin-trapping agents (DMPO) validate radical involvement .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-7-6-8-11(9-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
ZHMDHTVEPSNMLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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